![molecular formula C15H13F2NO4S B2662321 3-[2-(3-Fluorophenoxy)propanamido]benzene-1-sulfonyl fluoride CAS No. 1798735-52-0](/img/structure/B2662321.png)
3-[2-(3-Fluorophenoxy)propanamido]benzene-1-sulfonyl fluoride
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Description
The compound “3-[2-(3-Fluorophenoxy)propanamido]benzene-1-sulfonyl fluoride” is a derivative of benzenesulfonyl fluoride . It is a complex organic compound that contains a benzene ring, a sulfonyl fluoride group, and a fluorophenoxy group .
Synthesis Analysis
The synthesis of this compound could involve several steps, including the introduction of the fluorophenoxy group and the propanamido group to the benzene ring, followed by the addition of the sulfonyl fluoride group . The exact synthesis process would depend on the starting materials and the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds . Attached to this ring is a sulfonyl fluoride group, a fluorophenoxy group, and a propanamido group . The presence of these functional groups gives the compound its unique chemical properties .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of its functional groups . For instance, the sulfonyl fluoride group can participate in substitution reactions . The fluorophenoxy group can also undergo nucleophilic substitution reactions .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “3-[2-(3-Fluorophenoxy)propanamido]benzene-1-sulfonyl fluoride” requires appropriate safety precautions. The compound may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
3-[2-(3-fluorophenoxy)propanoylamino]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4S/c1-10(22-13-6-2-4-11(16)8-13)15(19)18-12-5-3-7-14(9-12)23(17,20)21/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDANLKMKFMGQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)F)OC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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